4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate
Description
4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate is a cyclohexane-derived carboxamide compound featuring an amino group, a methyl substituent, and a trifluoroacetate counterion. It was recently listed as a new product by BLD Pharm Ltd. in 2023, with a reported purity of 95% . The trifluoroacetate group is known to enhance solubility and stability in organic and aqueous systems, which may improve bioavailability in drug formulations or efficacy in agrochemical applications .
Properties
IUPAC Name |
4-amino-N-methylcyclohexane-1-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.C2HF3O2/c1-10-8(11)6-2-4-7(9)5-3-6;3-2(4,5)1(6)7/h6-7H,2-5,9H2,1H3,(H,10,11);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXXVWDKUIJRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
Methylation: The methyl group is added through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Carboxamide Formation: The carboxamide group is formed through amidation reactions, using carboxylic acids or their derivatives.
Trifluoroacetate Addition: The trifluoroacetate moiety is introduced through esterification reactions, using trifluoroacetic acid or its derivatives.
Industrial Production Methods
Industrial production of 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or trifluoroacetate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of amines or alcohols.
Substitution: Can produce a variety of substituted derivatives.
Scientific Research Applications
Scientific Research Applications
4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate has several notable applications in scientific research:
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications that can lead to new compounds with desired properties.
Biology
- Enzyme Inhibition Studies : It is employed in research focusing on enzyme inhibition and protein interactions. The compound can bind to specific enzymes or receptors, modulating their activity due to the stability provided by the trifluoroacetate moiety .
Medicine
- Therapeutic Applications : Investigated for potential therapeutic uses in drug development and pharmacological studies. Its ability to interact with biological targets makes it a candidate for developing new treatments for diseases .
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of 4-amino-N-methylcyclohexane-1-carboxamide can inhibit specific enzymes involved in metabolic pathways, showcasing its potential in drug design .
Case Study 2: Antiparasitic Activity
Research indicated that modifications of this compound exhibited significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas' disease. The study highlighted how structural variations influenced biological efficacy and solubility .
Mechanism of Action
The mechanism of action of 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroacetate moiety enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: The target compound’s trifluoroacetate and carboxamide groups suggest utility in drug delivery systems or as a protease inhibitor scaffold. Further studies on its pharmacokinetics and toxicity are needed .
- Agrochemical Relevance: While dissimilar to traditional triazole fungicides, its trifluoroacetate group may warrant exploration in novel herbicide formulations .
- Data Limitations : Current sources lack detailed spectroscopic or biological data for the target compound, highlighting the need for experimental characterization .
Biological Activity
4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate is a chemical compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H17F3N2O3
- IUPAC Name : 4-amino-N-methylcyclohexane-1-carboxamide; 2,2,2-trifluoroacetic acid
- Purity : Typically around 95% to 97% in commercial preparations
The compound features a cyclohexane ring with an amino group and a trifluoroacetate moiety, contributing to its unique properties and biological interactions.
Synthesis Methods
The synthesis of 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate involves several key steps:
- Formation of the Cyclohexane Ring : Achieved through cyclization reactions.
- Amination : Introduction of the amino group using ammonia or primary amines.
- Methylation : Methyl group addition via methyl iodide or dimethyl sulfate.
- Amidation : Formation of the carboxamide group using carboxylic acids.
- Esterification : Addition of the trifluoroacetate moiety using trifluoroacetic acid.
The mechanism by which 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate exerts its biological effects involves binding to specific enzymes or receptors. The trifluoroacetate enhances the compound's stability and bioavailability, making it a valuable tool in biochemical research .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antitumor Activity : Preliminary investigations indicate that derivatives of this compound exhibit potent antitumor properties. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines such as MKN-45 and A549 .
- Enzyme Inhibition Studies : The compound has been utilized in research focusing on enzyme inhibition. Its structural characteristics allow it to interact effectively with target enzymes, potentially leading to therapeutic applications in cancer treatment and other diseases .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Antiproliferative Effects : A study evaluated a series of compounds including derivatives similar to 4-Amino-N-methylcyclohexane-1-carboxamide against cancer cell lines. Results indicated significant antiproliferative activity with IC50 values ranging from 0.64 μM to 2.68 μM across different cell lines .
- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the amino and carboxamide groups can significantly enhance biological activity. Electron-withdrawing groups on terminal phenyl rings were found to improve antitumor efficacy .
Data Summary Table
| Property/Activity | Value/Observation |
|---|---|
| Molecular Formula | C10H17F3N2O3 |
| Antitumor IC50 (MKN-45) | 0.64 μM |
| Antitumor IC50 (A549) | 1.92 μM |
| Antitumor IC50 (H460) | 2.68 μM |
| Mechanism of Action | Enzyme inhibition through receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
